N-Heptylmethylamine

Description

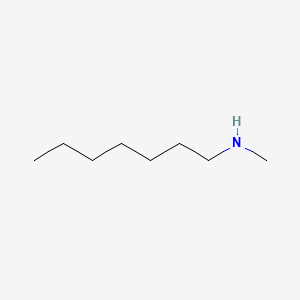

Structure

3D Structure

Properties

IUPAC Name |

N-methylheptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-3-4-5-6-7-8-9-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGYRKOQQQWWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189879 | |

| Record name | N-Methylheptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36343-05-2 | |

| Record name | N-Methylheptylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36343-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylheptylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036343052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanamine, N-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylheptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylheptylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylheptylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L63T88NSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of N-Heptylmethylamine from n-Heptanol and Methylamine

Introduction

N-heptylmethylamine, a secondary amine with the chemical formula C8H19N, serves as a valuable intermediate and building block in the synthesis of a diverse range of fine chemicals, pharmaceuticals, and agrochemicals. Its utility stems from the presence of both a linear alkyl chain and a secondary amine functional group, which allows for further chemical modifications. This guide provides a comprehensive overview of the synthetic routes for preparing N-heptylmethylamine from readily available starting materials, n-heptanol and methylamine.

This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It will delve into the core chemical principles, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes. The methodologies presented are grounded in established chemical literature and aim to provide a robust framework for the successful synthesis and characterization of the target compound.

Synthetic Pathways: A Mechanistic Perspective

The conversion of an alcohol and a primary amine to a secondary amine is a cornerstone transformation in organic synthesis. The most prominent and atom-economical approach for the synthesis of N-heptylmethylamine from n-heptanol and methylamine is through catalytic N-alkylation, often proceeding via a "hydrogen-borrowing" or "reductive amination" pathway.[1]

The Hydrogen-Borrowing Mechanism

The hydrogen-borrowing strategy is an elegant and environmentally benign method for forming C-N bonds.[2][3] It involves a sequence of catalytic steps that obviate the need for pre-activating the alcohol or using stoichiometric activating agents. The general mechanism can be broken down into three key stages:

-

Dehydrogenation of the Alcohol: The catalyst first facilitates the dehydrogenation of n-heptanol to form the corresponding aldehyde, heptanal. The "borrowed" hydrogen atoms are temporarily held by the catalyst.[1][4]

-

Imine Formation: The in-situ generated heptanal then reacts with methylamine in a condensation reaction to form an intermediate imine (N-heptylidene-methylamine) and water.[5][6]

-

Hydrogenation of the Imine: The catalyst then transfers the "borrowed" hydrogen back to the imine, reducing it to the final product, N-heptylmethylamine.[6]

This cascade process is highly efficient as it combines multiple transformations in a single pot, often with water as the only byproduct.[7]

Caption: Hydrogen-borrowing mechanism for N-heptylmethylamine synthesis.

Catalyst Selection: The Heart of the Transformation

The choice of catalyst is paramount for achieving high yield and selectivity in the N-alkylation of alcohols with amines. Both homogeneous and heterogeneous catalysts have been successfully employed for this transformation.[8][9]

-

Homogeneous Catalysts: Complexes of noble metals such as ruthenium and iridium have demonstrated high activity and selectivity.[1][3] However, their high cost and the potential for metal contamination in the final product can be drawbacks, especially on an industrial scale.[9]

-

Heterogeneous Catalysts: These offer significant advantages in terms of ease of separation, reusability, and often lower cost.[10][11][12] Nickel-based catalysts, particularly those supported on materials like alumina (Al₂O₃), have emerged as highly effective and versatile for the N-alkylation of amines with alcohols.[10][11][12] Other non-noble metal catalysts based on copper and cobalt have also been reported.[2] For the synthesis of N-heptylmethylamine, a heterogeneous nickel catalyst presents a practical and efficient option.

Experimental Protocol: A Step-by-Step Guide

The following protocol details a representative procedure for the synthesis of N-heptylmethylamine using a heterogeneous nickel catalyst.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| n-Heptanol | C₇H₁₆O | 116.20 | ≥98% | Sigma-Aldrich |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | 40% w/w | Acros Organics |

| Nickel on Alumina Catalyst | Ni/Al₂O₃ | - | 5 wt% Ni | Strem Chemicals |

| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | Fisher Scientific |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | VWR Chemicals |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | EMD Millipore |

| Hydrochloric Acid (1M) | HCl | 36.46 | 1 M solution | J.T. Baker |

| Sodium Hydroxide (2M) | NaOH | 40.00 | 2 M solution | Macron Fine Chemicals |

Reaction Setup and Procedure

Caption: Workflow for the synthesis of N-heptylmethylamine.

-

Reactor Assembly: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Charging the Reactor: The flask is charged with n-heptanol (11.6 g, 0.1 mol), Ni/Al₂O₃ catalyst (1.0 g, ~5 mol% Ni), and anhydrous toluene (100 mL).

-

Initiating the Reaction: The mixture is heated to reflux (approximately 110-120°C) under a nitrogen atmosphere with vigorous stirring.

-

Addition of Methylamine: A 40% aqueous solution of methylamine (11.6 g, ~0.15 mol) is added dropwise to the refluxing mixture over a period of 1 hour using the dropping funnel.

-

Reaction Monitoring: The reaction is allowed to reflux for 12-24 hours. The progress of the reaction is monitored by taking small aliquots, filtering them, and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of n-heptanol and the formation of N-heptylmethylamine.

-

Workup and Isolation:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The heterogeneous catalyst is removed by filtration through a pad of Celite. The catalyst is washed with a small amount of toluene.

-

The combined filtrate is transferred to a separatory funnel and washed with 1 M HCl (2 x 50 mL) to extract the amine product into the aqueous phase.

-

The aqueous layers are combined and made basic (pH > 12) by the slow addition of 2 M NaOH.

-

The liberated N-heptylmethylamine is then extracted with diethyl ether (3 x 50 mL).

-

The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure N-heptylmethylamine.

Expected Yield and Purity

Based on similar catalytic aminations of alcohols, the expected yield of N-heptylmethylamine is typically in the range of 70-90%.[10][12] The purity of the distilled product should be ≥96%, as determined by GC analysis.[13]

Product Characterization and Analytical Control

Thorough characterization of the synthesized N-heptylmethylamine is crucial to confirm its identity and purity. The following analytical techniques are recommended:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an essential tool for monitoring the reaction progress and assessing the purity of the final product. The mass spectrum of N-heptylmethylamine will show a characteristic molecular ion peak and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will provide information about the different types of protons in the molecule and their connectivity.

-

¹³C NMR will show the number of unique carbon environments.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond (around 3300-3500 cm⁻¹) and C-N bond.[13]

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination, a validated HPLC method can be developed.[14][15] This is particularly important in a pharmaceutical context to detect and quantify any potential impurities.

Safety Considerations

-

n-Heptanol: Flammable liquid and vapor. Causes skin and serious eye irritation.

-

Methylamine: Flammable gas. Toxic if inhaled. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.

-

Nickel Catalysts: May cause an allergic skin reaction and is suspected of causing cancer. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat.

-

Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.

-

The reaction should be conducted in a well-ventilated fume hood, and appropriate PPE should be worn at all times.

Conclusion

The synthesis of N-heptylmethylamine from n-heptanol and methylamine via catalytic N-alkylation represents an efficient and scalable route to this important chemical intermediate. The use of heterogeneous catalysts, particularly supported nickel catalysts, offers a practical and environmentally conscious approach due to their reusability and avoidance of stoichiometric reagents. Careful control of reaction conditions and rigorous analytical characterization are essential to ensure a high yield of a pure product. The methodologies and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to successfully perform this synthesis and adapt it for their specific applications.

References

-

Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ACS Catalysis. Available at: [Link]

-

Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis. Available at: [Link]

-

Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. American Chemical Society. Available at: [Link]

-

Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ResearchGate. Available at: [Link]

-

N-Alkylation of amines with alcohols using a heterogeneous catalyst. ResearchGate. Available at: [Link]

-

Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Development of novel catalysts for selective amination of alcohols. Université de Lille. Available at: [Link]

-

The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Semantic Scholar. Available at: [Link]

-

Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. PMC - NIH. Available at: [Link]

-

Examples of catalysts used for alcohol amination. ResearchGate. Available at: [Link]

-

Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. NIH. Available at: [Link]

-

Reductive amination. Wikipedia. Available at: [Link]

-

One-Pot Synthesis of Imines and Secondary Amines by Pd-Catalyzed Coupling of Benzyl Alcohols and Primary Amines. The Journal of Organic Chemistry. Available at: [Link]

-

reductive amination & secondary amine synthesis. YouTube. Available at: [Link]

-

wet aminative reduction. Sciencemadness Discussion Board. Available at: [Link]

- Process for making amines from alcohols and catalysts therefor. Google Patents.

-

Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

-

A reductive amination of carbonyls with amines using decaborane in methanol. Organic Chemistry Portal. Available at: [Link]

-

The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. Available at: [Link]

-

Ethylamine, N-methyl-. Organic Syntheses Procedure. Available at: [Link]

-

Catalytic Amination for N-Alkyl Amine Synthesis. ResearchGate. Available at: [Link]

- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Source Not Found]

-

Alcohols to Amines. Chemistry Steps. Available at: [Link]

-

Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. Available at: [Link]

-

N-Alkyl Amine Synthesis by Catalytic Alcohol Amination. ResearchGate. Available at: [Link]

-

Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni. University of Groningen. Available at: [Link]

-

N-n-Heptylmethylamine. ChemBK. Available at: [Link]

-

N-Methylheptylamine. PubChem - NIH. Available at: [Link]

- A kind of method for preparing N-methylamine by amine, formic acid and silane. Google Patents.

-

Novel Synthesis of N-alkyl amines from tandem Coupling of either Methylamine or Nitroalkane with Aldehyde. ResearchGate. Available at: [Link]

-

A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. ResearchGate. Available at: [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]

-

N-Dealkylation of Amines. PMC - NIH. Available at: [Link]

-

(PDF) Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. ResearchGate. Available at: [Link]

-

Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. N-Methylheptylamine | C8H19N | CID 93190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

The Physicochemical Profile of N-Heptylmethylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of N-Heptylmethylamine

N-Heptylmethylamine, a secondary aliphatic amine, is a molecule of growing interest within the realms of chemical synthesis and pharmaceutical development. Its unique structural features—a seven-carbon heptyl chain affording hydrophobicity and a methyl group influencing steric hindrance and basicity—position it as a versatile intermediate and a potential pharmacophore. A thorough understanding of its physicochemical properties is paramount for its effective utilization, from predicting its behavior in biological systems to designing robust and scalable synthetic routes.

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Heptylmethylamine. We delve into the experimental methodologies for their determination, offering insights into the rationale behind these techniques. This document is intended to serve as a foundational resource for researchers, enabling informed decision-making in experimental design and accelerating the pace of discovery and development.

Core Physicochemical Properties of N-Heptylmethylamine

The fundamental physicochemical characteristics of a compound govern its reactivity, solubility, and ultimately, its utility. The following table summarizes the key properties of N-Heptylmethylamine.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉N | [1] |

| Molecular Weight | 129.24 g/mol | [1] |

| CAS Number | 36343-05-2 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | Approximately 194-196 °C | [2] |

| Melting Point | Not experimentally determined (Estimated to be below -23°C based on n-heptylamine) | N/A |

| Density | Approximately 0.770 g/cm³ at 20°C | [2] |

| Solubility | Soluble in water and many organic solvents. | [2] |

| pKa of Conjugate Acid | Estimated to be around 10.6-10.7 (based on n-heptylamine) | [3] |

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The accurate determination of physicochemical properties is the bedrock of chemical and pharmaceutical research. This section outlines the standard experimental protocols for key parameters, emphasizing the underlying scientific principles.

Workflow for Physicochemical Property Determination

Caption: A generalized workflow for the comprehensive physicochemical and spectroscopic analysis of N-Heptylmethylamine.

Boiling Point Determination

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For accurate determination, a standardized pressure is used, typically atmospheric pressure (1 atm).

-

Methodology (Ebulliometry):

-

A sample of purified N-Heptylmethylamine is placed in an ebulliometer, an apparatus designed for precise boiling point measurement.

-

The liquid is heated, and the temperature of the vapor-liquid equilibrium is monitored with a calibrated thermometer or temperature probe.

-

The atmospheric pressure is simultaneously recorded using a barometer.

-

The observed boiling point is corrected to standard pressure if necessary.

-

-

Causality: The boiling point is a direct measure of the intermolecular forces within the liquid. For N-Heptylmethylamine, these are primarily van der Waals forces due to the long alkyl chain and dipole-dipole interactions from the amine group.

Density Measurement

-

Principle: Density is the mass of a substance per unit volume. It is an intrinsic property that can be used to assess purity.

-

Methodology (Pycnometry):

-

A pycnometer, a flask with a precisely known volume, is weighed empty.

-

It is then filled with purified N-Heptylmethylamine, ensuring no air bubbles are present, and weighed again at a controlled temperature.

-

The density is calculated by dividing the mass of the amine by the volume of the pycnometer.

-

-

Causality: Density is influenced by molecular packing and molecular weight. The long heptyl chain of N-Heptylmethylamine contributes to a density slightly less than water.

Solubility Determination

-

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

-

Methodology (Equilibrium Shake-Flask Method):

-

An excess amount of N-Heptylmethylamine is added to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed flask.

-

The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered or centrifuged to remove any undissolved amine.

-

The concentration of N-Heptylmethylamine in the saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

-

Causality: The solubility of N-Heptylmethylamine is a balance between the hydrophobicity of the heptyl chain and the ability of the secondary amine to form hydrogen bonds with protic solvents like water and alcohols. It is expected to be more soluble in less polar organic solvents.

pKa Determination

-

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid of the amine. It quantifies the basicity of the amine.

-

Methodology (Potentiometric Titration):

-

A known concentration of N-Heptylmethylamine is dissolved in water.

-

The solution is titrated with a standardized strong acid (e.g., HCl), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of acid added) is generated.

-

The pKa is determined from the pH at the half-equivalence point, where the concentrations of the amine and its conjugate acid are equal.

-

-

Causality: The lone pair of electrons on the nitrogen atom makes N-Heptylmethylamine a base. The electron-donating effect of the alkyl groups (heptyl and methyl) increases the electron density on the nitrogen, making it a relatively strong base among simple amines.

Spectroscopic Characterization of N-Heptylmethylamine

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of N-Heptylmethylamine is expected to show distinct signals for the protons on the heptyl chain, the methyl group, and the N-H proton. The chemical shifts and coupling patterns provide a detailed map of the proton environment.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbons attached to the nitrogen will be deshielded due to the electronegativity of the nitrogen atom.

-

Data Source: Predicted and experimental NMR data for N-Heptylmethylamine can be found in databases such as PubChem.[1]

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.

-

Expected Absorptions:

-

N-H Stretch: A characteristic absorption band for a secondary amine is expected in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Strong absorptions from the alkyl C-H bonds will be observed around 2850-2960 cm⁻¹.

-

C-N Stretch: A band in the 1020-1250 cm⁻¹ region is indicative of the C-N bond.

-

-

Data Source: IR spectral data for N-Heptylmethylamine is available in public databases.[1]

Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

-

Expected Fragmentation: The molecular ion peak (M⁺) corresponding to the molecular weight of N-Heptylmethylamine (129.24) should be observed. Common fragmentation patterns for aliphatic amines include alpha-cleavage, leading to the loss of alkyl radicals.

Safety and Handling

N-Heptylmethylamine is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of N-Heptylmethylamine, coupled with an in-depth look at the experimental methodologies for their determination. By understanding these fundamental characteristics, researchers and drug development professionals can better predict the behavior of this versatile molecule, optimize its use in synthesis and formulation, and unlock its full potential in various scientific applications. The provided protocols and theoretical explanations serve as a robust foundation for further investigation and innovation.

References

-

ChemBK. N-n-Heptylmethylamine - Introduction. Available at: [Link]

-

PubChem. N-Methylheptylamine. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to N-Heptylmethylamine (CAS No. 36343-05-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heptylmethylamine, with the CAS number 36343-05-2, is a secondary aliphatic amine that holds significance in various chemical and pharmaceutical research domains. While it finds applications as a building block in organic synthesis and as a precursor for surfactants, its role as a metabolite of pharmacologically active compounds has brought it to the attention of the drug development community. This guide provides a comprehensive overview of N-Heptylmethylamine, including its chemical and physical properties, synthesis, analytical methods, and its known biological relevance, particularly in the context of drug metabolism and toxicology.

Chemical and Physical Properties

N-Heptylmethylamine, also known as N-methylheptan-1-amine, is a clear, colorless to slightly yellow liquid.[1] Its fundamental properties are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₉N | [2] |

| Molecular Weight | 129.24 g/mol | [2] |

| CAS Number | 36343-05-2 | [2] |

| IUPAC Name | N-methylheptan-1-amine | [2] |

| Boiling Point | 194-196 °C | [1] |

| Density | 0.770 g/cm³ | [1] |

| Solubility | Soluble in water and many organic solvents | [1] |

| Appearance | Colorless liquid | [1] |

Synthesis of N-Heptylmethylamine

The synthesis of N-Heptylmethylamine can be achieved through several established methods for the N-methylation of primary amines or the reaction of heptyl derivatives with methylamine. A common and illustrative laboratory-scale synthesis involves the reductive amination of heptanal with methylamine. This method is advantageous due to its high selectivity and the availability of starting materials.

Representative Synthetic Protocol: Reductive Amination

This protocol describes a two-step, one-pot reaction involving the formation of an intermediate imine followed by its reduction.

Step 1: Imine Formation

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve heptanal (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a solution of methylamine (1.1 to 1.5 equivalents), either as an aqueous solution or a solution in an organic solvent, to the flask.

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the N-heptylidenemethanamine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 2: Reduction

-

Once the imine formation is complete, the reducing agent is added to the reaction mixture. A mild reducing agent such as sodium borohydride (NaBH₄) (1.5 to 2 equivalents) is typically used for this purpose. The addition should be done portion-wise and with cooling in an ice bath to control the exothermic reaction.

-

After the addition of the reducing agent, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours, or until the reaction is complete as indicated by TLC or GC.

-

Upon completion, the reaction is quenched by the slow addition of water. The organic solvent is then removed under reduced pressure.

-

The aqueous residue is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude N-Heptylmethylamine. Further purification can be achieved by distillation under reduced pressure.

Caption: Synthetic pathway for N-Heptylmethylamine via reductive amination.

Analytical Characterization

Accurate characterization of N-Heptylmethylamine is essential for its use in research and development. The primary analytical techniques employed are gas chromatography and spectroscopic methods.

Gas Chromatography (GC)

GC is a powerful technique for the separation and quantification of volatile amines like N-Heptylmethylamine. However, the basic nature of amines can lead to peak tailing and adsorption on standard GC columns.[3] Therefore, specialized columns, often treated with a base to deactivate acidic sites, are recommended for optimal performance.[3]

Typical GC Parameters:

-

Column: A capillary column with a polar stationary phase, such as those designed for amine analysis (e.g., a CP-Sil 8 CB for Amines column), is suitable.[4]

-

Carrier Gas: Helium or hydrogen.[4]

-

Injector and Detector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.

-

Detection: A flame ionization detector (FID) is commonly used for quantification. For identification, mass spectrometry (MS) is the preferred detector.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of N-Heptylmethylamine provides characteristic signals for the different proton environments in the molecule. Key signals include those for the N-methyl protons, the N-methylene protons, the aliphatic chain protons, and the terminal methyl group of the heptyl chain.

-

¹³C NMR: The carbon-13 NMR spectrum shows distinct peaks for each of the eight carbon atoms in the molecule, providing confirmation of the carbon skeleton.[2]

Infrared (IR) Spectroscopy:

The IR spectrum of N-Heptylmethylamine displays characteristic absorption bands that confirm the presence of specific functional groups.[2] Key absorptions include:

-

N-H stretching vibration (for the secondary amine)

-

C-H stretching vibrations (for the alkyl groups)

-

C-N stretching vibration

Biological Significance and Relevance in Drug Development

The primary interest in N-Heptylmethylamine for drug development professionals stems from its role as a metabolite of the monoamine oxidase (MAO) inhibitor, (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP).[5]

Metabolic Fate of R-2HMP

Studies in rats have shown that R-2HMP undergoes metabolism to form several amine metabolites, with (R)-N-2-heptylmethylamine (an isomer of N-Heptylmethylamine) being a major metabolite.[5] The formation of this metabolite occurs through depropargylation, a metabolic process that removes the propargyl group from the parent compound.[5] This metabolic pathway is significant as the resulting secondary amine may possess its own pharmacological or toxicological properties.

Caption: Metabolic conversion of R-2HMP to its N-heptylmethylamine metabolite.

Toxicological Considerations for Secondary Amines

As a secondary amine, N-Heptylmethylamine falls into a class of compounds that require careful toxicological assessment in drug development. Secondary amines can exhibit promiscuity, meaning they may interact with multiple biological targets, which can lead to off-target effects.[6][7] Furthermore, secondary amines are known to be potential skin and eye irritants.[8] A thorough evaluation of the toxicological profile of any drug metabolite is a critical component of the drug development process.

Safety and Handling

N-Heptylmethylamine is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a chemical fume hood.

Conclusion

N-Heptylmethylamine is a secondary amine with established applications in chemical synthesis and a notable role as a metabolite in the context of drug development. For researchers and scientists, a thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective and safe use. For those in the pharmaceutical industry, the biological activity and toxicological profile of N-Heptylmethylamine, particularly as a metabolite of an MAO inhibitor, warrant careful consideration in preclinical and clinical studies. This guide provides a foundational understanding of this compound to support its application in various scientific endeavors.

References

-

Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent. PubMed. [Link]

-

N-Methylheptylamine | C8H19N | CID 93190. PubChem. [Link]

-

Toxicity of aliphatic amines: Structure-activity relationship. ResearchGate. [Link]

-

Amine promiscuity and toxicology analysis. ResearchGate. [Link]

-

Amine promiscuity and toxicology analysis. PubMed. [Link]

-

Amines, C4 – C14 Analysis of monoalkylamines. Agilent. [Link]

-

N-n-Heptylmethylamine. ChemBK. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. N-Methylheptylamine | C8H19N | CID 93190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gcms.labrulez.com [gcms.labrulez.com]

- 4. agilent.com [agilent.com]

- 5. Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amine promiscuity and toxicology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Heptylmethylamine

This guide provides a comprehensive technical overview of N-Heptylmethylamine, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but actionable insights grounded in established scientific principles.

Core Molecular and Physical Properties

N-Heptylmethylamine, also known as N-methylheptan-1-amine, is a secondary amine characterized by a heptyl group and a methyl group attached to a nitrogen atom.[1] This structure imparts specific physicochemical properties that are critical for its application in various chemical syntheses.

The fundamental identifiers and properties of N-Heptylmethylamine are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C8H19N | [1][2] |

| Molecular Weight | 129.24 g/mol | [1][2] |

| CAS Number | 36343-05-2 | [1][2] |

| IUPAC Name | N-methylheptan-1-amine | [1] |

| Boiling Point | 53-54°C at 6 mm Hg | [3] |

| Density | ~0.770 g/cm³ | [3] |

| Appearance | Colorless liquid | [3] |

| Solubility | Soluble in water and many organic solvents | [3] |

These properties are foundational for designing experimental conditions, such as solvent selection, reaction temperature, and purification methods like distillation.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of secondary amines like N-Heptylmethylamine is a cornerstone of organic chemistry, with various methodologies available to the discerning scientist. The choice of a synthetic route is often dictated by factors such as starting material availability, desired yield and purity, and scalability.

Common synthetic strategies include the reductive amination of heptaldehyde with methylamine or the alkylation of methylamine with a heptyl halide. Reductive amination, in particular, is a powerful and widely used method for forming C-N bonds.[4]

Exemplary Synthesis Protocol: Reductive Amination

This protocol outlines a generalized procedure for the synthesis of N-Heptylmethylamine via reductive amination. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize N-Heptylmethylamine from heptaldehyde and methylamine using a reducing agent.

Step 1: Imine Formation

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve heptaldehyde in a suitable solvent (e.g., methanol).

-

Add an equimolar amount of methylamine (often as a solution in a solvent like THF or water).

-

Stir the mixture at room temperature for 1-2 hours.

-

Causality: This step facilitates the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the intermediate imine (a Schiff base). The reaction is typically reversible and driven to completion in the next step.

-

Step 2: Reduction

-

Cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH4), in portions.

-

Causality: Sodium borohydride is a mild and selective reducing agent that will reduce the imine C=N bond to a C-N single bond without reducing the starting aldehyde. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

-

Allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC/GC-MS analysis indicates the completion of the reaction.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding water to decompose any remaining reducing agent.

-

Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure N-Heptylmethylamine.

-

Causality: The aqueous work-up removes inorganic byproducts and unreacted water-soluble reagents. Distillation separates the desired product from non-volatile impurities and any remaining starting materials based on differences in boiling points.

-

The following diagram illustrates the logical flow of this synthesis.

Applications in Research and Drug Development

Secondary amines are prevalent structural motifs in a vast array of biologically active compounds and pharmaceuticals. N-Heptylmethylamine, with its specific alkyl chain lengths, can serve as a valuable building block or intermediate in the synthesis of more complex molecules.

-

Scaffold for Bioactive Molecules: The N-methylheptylamine core can be incorporated into larger molecules to modulate properties like lipophilicity, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

-

Precursor for Quaternary Ammonium Compounds: It can be further alkylated to produce quaternary ammonium salts, a class of compounds with applications as surfactants, phase-transfer catalysts, and antimicrobial agents.

-

Research Chemical: In a research context, it can be used as a model compound for studying the reactivity of secondary amines or as a starting material for creating libraries of related compounds for screening in drug discovery programs.

Analytical Characterization

Ensuring the identity and purity of N-Heptylmethylamine is paramount for its reliable use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the heptyl and methyl groups and their connectivity to the nitrogen atom.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic N-H stretch of the secondary amine.[1]

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound and provides fragmentation patterns that serve as a fingerprint for its identity. The NIST WebBook is an authoritative source for mass spectral data of related compounds like n-heptylamine.[5][6]

-

Gas Chromatography (GC): GC is an excellent method for assessing the purity of the synthesized compound.

The following diagram outlines a typical analytical workflow for quality control.

Sources

A Technical Guide to the Spectral Analysis of N-Heptylmethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heptylmethylamine, a secondary aliphatic amine, serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science. Its structural characterization is fundamental to its application, with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy being the primary analytical techniques employed for this purpose. This in-depth technical guide provides a comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectral data of N-Heptylmethylamine. The guide is designed to offer not just the data, but also the underlying principles of spectral interpretation and practical considerations for data acquisition, thereby ensuring scientific integrity and empowering researchers to confidently characterize this and similar molecules.

The IUPAC name for this compound is N-methylheptan-1-amine, and its chemical formula is C₈H₁₉N.[1] The structural simplicity of N-Heptylmethylamine makes it an excellent case study for understanding the characteristic spectral features of secondary aliphatic amines.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of N-Heptylmethylamine is crucial for interpreting its spectral data. The molecule consists of a seven-carbon heptyl chain and a methyl group attached to a central nitrogen atom. This structure gives rise to distinct signals in both NMR and IR spectroscopy, which can be correlated to specific protons, carbons, and functional groups.

Caption: Molecular structure of N-Heptylmethylamine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In N-Heptylmethylamine, the different sets of protons on the heptyl chain, the methyl group, and the amine group itself will resonate at distinct chemical shifts.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) and multiplicities for the proton signals of N-Heptylmethylamine. These predictions are based on typical values for aliphatic amines.[2][3][4]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Heptyl-CH₃ | 0.8 - 1.0 | Triplet | 3H |

| Heptyl-(CH₂)₅- | 1.2 - 1.6 | Multiplet | 10H |

| N-CH₂- | 2.3 - 3.0 | Triplet | 2H |

| N-CH₃ | 2.2 - 2.6 | Singlet | 3H |

| N-H | 0.5 - 5.0 | Broad Singlet | 1H |

Interpretation of the ¹H NMR Spectrum

-

Alkyl Chain Protons: The terminal methyl group of the heptyl chain is expected to appear as a triplet in the upfield region (around 0.8-1.0 ppm) due to coupling with the adjacent methylene group. The remaining five methylene groups of the heptyl chain will likely appear as a complex multiplet between 1.2 and 1.6 ppm.

-

Protons Alpha to Nitrogen: The methylene group directly attached to the nitrogen (N-CH₂-) is deshielded by the electronegative nitrogen atom and is therefore expected to resonate further downfield, typically between 2.3 and 3.0 ppm, as a triplet.[3] Similarly, the N-methyl protons (N-CH₃) will appear as a sharp singlet in the range of 2.2 to 2.6 ppm.[5]

-

Amine Proton: The proton on the nitrogen atom (N-H) typically gives a broad singlet that can appear over a wide chemical shift range (0.5-5.0 ppm).[3][6] Its exact position and broadness are influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. To confirm the identity of this peak, a D₂O exchange experiment can be performed, which will cause the N-H signal to disappear from the spectrum.[2][3]

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Heptylmethylamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the N-H proton.[7]

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Referencing: Reference the spectrum to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

Caption: Workflow for ¹H NMR data acquisition.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in N-Heptylmethylamine will give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

The following table presents the predicted chemical shifts for the carbon signals of N-Heptylmethylamine, based on typical values for aliphatic amines.[3][8]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Heptyl-CH₃ | ~14 |

| Heptyl-CH₂ (C6) | ~23 |

| Heptyl-CH₂ (C5) | ~29 |

| Heptyl-CH₂ (C4) | ~32 |

| Heptyl-CH₂ (C3) | ~27 |

| Heptyl-CH₂ (C2) | ~30 |

| N-CH₂- (C1) | 45 - 55 |

| N-CH₃ | 35 - 45 |

Interpretation of the ¹³C NMR Spectrum

-

Alkyl Chain Carbons: The carbons of the heptyl chain will appear in the upfield region of the spectrum. The terminal methyl carbon is expected at the highest field (lowest ppm value), around 14 ppm. The methylene carbons will have distinct, though potentially overlapping, signals in the 20-35 ppm range.

-

Carbons Alpha to Nitrogen: The carbon atoms directly bonded to the nitrogen (N-CH₂- and N-CH₃) are significantly deshielded and will appear at lower fields (higher ppm values).[3][5] The N-CH₂- carbon is expected in the 45-55 ppm range, while the N-CH₃ carbon is predicted to be in the 35-45 ppm range.

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of N-Heptylmethylamine in 0.5-0.7 mL of a deuterated solvent.

-

Instrument Setup: Use a standard NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all ¹³C signals appear as singlets. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing and Referencing: Process the data similarly to the ¹H NMR spectrum and reference it to the deuterated solvent signal or TMS.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-Heptylmethylamine, the key functional groups are the N-H bond of the secondary amine and the C-N and C-H bonds of the alkyl groups.

Predicted IR Spectral Data

The following table lists the predicted characteristic IR absorption bands for N-Heptylmethylamine.[9][10]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3310 | Weak to Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |

| N-H Bend | ~1500 - 1600 (often weak or absent) | Weak |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium |

| N-H Wag | 910 - 665 | Broad, Medium |

Interpretation of the IR Spectrum

-

N-H Stretch: As a secondary amine, N-Heptylmethylamine is expected to show a single, relatively weak absorption band in the 3350-3310 cm⁻¹ region, corresponding to the N-H stretching vibration.[5][9] This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none.

-

C-H Stretch: Strong absorption bands between 3000 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and methylene groups in the alkyl chains.

-

C-N Stretch: A medium intensity band in the 1250-1020 cm⁻¹ range is indicative of the C-N stretching vibration of an aliphatic amine.[9]

-

N-H Bending and Wagging: A weak N-H bending vibration may be observed around 1500-1600 cm⁻¹. A broader, medium-intensity band due to N-H wagging is expected in the 910-665 cm⁻¹ region.[9]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a neat liquid sample like N-Heptylmethylamine, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption bands in the spectrum.

Sources

- 1. N-Methylheptylamine | C8H19N | CID 93190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. fiveable.me [fiveable.me]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

Solubility of N-Heptylmethylamine in organic solvents

An In-Depth Technical Guide to the Solubility of N-Heptylmethylamine in Organic Solvents

Introduction

N-Heptylmethylamine ((CH₃)NH(C₇H₁₅)) is a secondary aliphatic amine with a molecular weight of 129.24 g/mol .[1] Its structure, featuring a polar amine group and a significant nonpolar alkyl chain, dictates its physicochemical properties and, consequently, its solubility in various organic solvents. An understanding of its solubility is critical for a wide range of applications, from synthetic chemistry and catalysis to its potential use in drug development and formulation. This guide provides a comprehensive analysis of the theoretical and practical aspects of N-Heptylmethylamine's solubility, offering a predictive framework and detailed experimental protocols for its quantitative determination.

Core Principles of N-Heptylmethylamine Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] For N-Heptylmethylamine, the key intermolecular forces at play are:

-

Hydrogen Bonding: The secondary amine group (-NH-) contains a hydrogen atom bonded to a nitrogen atom, making it capable of acting as a hydrogen bond donor. The lone pair of electrons on the nitrogen atom also allows it to act as a hydrogen bond acceptor.[3]

-

Dipole-Dipole Interactions: The polar N-H bond creates a dipole moment in the molecule, leading to dipole-dipole attractions.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar heptyl and methyl groups contribute to transient dipoles, resulting in weak London dispersion forces. The long heptyl chain leads to significant van der Waals interactions.

The interplay of these forces determines the solubility of N-Heptylmethylamine in different classes of organic solvents.

Diagram: Key Intermolecular Forces Influencing Solubility

Caption: Intermolecular forces governing N-Heptylmethylamine solubility.

Predicted Solubility Profile of N-Heptylmethylamine

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale for Prediction |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Miscible | The amine's ability to both donate and accept hydrogen bonds, along with dipole-dipole interactions, leads to strong solute-solvent interactions with alcohols, overcoming the hydrophobic nature of the heptyl group. |

| Polar Aprotic Solvents | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High to Moderate | N-Heptylmethylamine can act as a hydrogen bond donor to the oxygen or sulfur atoms in these solvents. Dipole-dipole interactions are also significant. Solubility may be slightly lower than in protic solvents due to the lack of hydrogen bond donation from the solvent. |

| Nonpolar Solvents | Hexane, Toluene | High to Moderate | The long heptyl chain of N-Heptylmethylamine leads to significant van der Waals forces, which are compatible with nonpolar solvents.[5] The polarity of the amine group may slightly reduce miscibility in very nonpolar solvents like hexane compared to more polarizable solvents like toluene. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and can interact with the dipole of the amine group. The overall nonpolar character of N-Heptylmethylamine also contributes to its solubility in these solvents. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For a precise quantitative determination of N-Heptylmethylamine's solubility, the shake-flask method is a reliable and widely used technique.[6][7][8] This method establishes thermodynamic equilibrium to provide an accurate measure of solubility.

Objective

To quantitatively determine the solubility of N-Heptylmethylamine in a specific organic solvent at a controlled temperature.

Materials and Equipment

-

N-Heptylmethylamine (liquid)

-

Selected organic solvent (e.g., methanol, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or a titrator for non-aqueous titration.[9][10]

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

Add an excess amount of N-Heptylmethylamine to a glass vial containing a known volume of the chosen organic solvent. The presence of a distinct layer of the amine after initial mixing ensures that an excess is present.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[8]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow for coarse separation of the undissolved amine.

-

To ensure complete removal of undissolved droplets, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe.

-

Attach a syringe filter to the syringe and filter the aliquot into a clean, tared vial to remove any remaining microscopic droplets of the undissolved amine.

-

Accurately weigh the filtered aliquot.

-

Prepare a series of standards of N-Heptylmethylamine in the same solvent with known concentrations.

-

Analyze the filtered aliquot and the standards using a pre-calibrated GC. The concentration of N-Heptylmethylamine in the aliquot is determined from the calibration curve.

-

Alternatively, for a titration-based analysis, the aliquot can be titrated with a standardized acidic solution in a non-aqueous medium.[11][12]

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, mol/L, or as a mole fraction.

-

Diagram: Experimental Workflow for Solubility Determination

Sources

- 1. N-Methylheptylamine | C8H19N | CID 93190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. quora.com [quora.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. quora.com [quora.com]

- 9. mt.com [mt.com]

- 10. mt.com [mt.com]

- 11. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]

- 12. info.gfschemicals.com [info.gfschemicals.com]

The Evolving Role of N-Heptylmethylamine in Organic Synthesis: A Mechanistic and Practical Guide

For Immediate Release

[CITY, STATE] – [Date] – N-Heptylmethylamine, a secondary amine with the formula C₈H₁₉N, is emerging as a versatile and practical tool in the arsenal of organic chemists. This technical guide offers an in-depth exploration of the mechanisms of action through which N-heptylmethylamine influences organic reactions, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application in modern synthesis.

Introduction: Physicochemical Properties and Reactivity Profile

N-Heptylmethylamine is a secondary amine characterized by the presence of a methyl group and a seven-carbon heptyl chain attached to a nitrogen atom.[1] This structure imparts a unique combination of steric and electronic properties that dictate its reactivity. The lone pair of electrons on the nitrogen atom makes it a moderately strong base and a competent nucleophile, enabling it to participate in a variety of chemical transformations.

Table 1: Physicochemical Properties of N-Heptylmethylamine

| Property | Value | Source |

| Molecular Formula | C₈H₁₉N | [1] |

| Molecular Weight | 129.24 g/mol | [1] |

| IUPAC Name | N-methylheptan-1-amine | [1] |

| Boiling Point | 194-196 °C | [2] |

| Density | ~0.770 g/cm³ | [2] |

| Solubility | Soluble in water and many organic solvents | [2] |

| CAS Number | 36343-05-2 | [1] |

The heptyl group provides significant lipophilicity, which can influence the solubility of the amine and its derivatives in organic solvents, a crucial factor in reaction medium selection.

Mechanism of Action I: The Nucleophile in Reductive Amination

One of the most well-documented roles of N-heptylmethylamine is as a nucleophile in reductive amination reactions. This powerful transformation allows for the formation of carbon-nitrogen bonds, a cornerstone of pharmaceutical and agrochemical synthesis. The general mechanism involves two key steps: the formation of an iminium ion intermediate followed by its reduction.

Iminium Ion Formation

The reaction is initiated by the nucleophilic attack of the secondary amine, N-heptylmethylamine, on the carbonyl carbon of an aldehyde or ketone. This is typically carried out under mildly acidic conditions, which serve to activate the carbonyl group towards nucleophilic attack. The initial adduct, a hemiaminal, then undergoes dehydration to form a transient iminium ion. The steric bulk of the heptyl group can influence the rate of this step.

In-Situ Reduction

The generated iminium ion is a potent electrophile and is readily reduced by a variety of reducing agents present in the reaction mixture. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound.

Experimental Protocol: Solid-Phase Reductive Amination in the Synthesis of 2-Aminobenzoxazole Derivatives [3]

This protocol outlines the use of N-heptylmethylamine in the solid-phase synthesis of a combinatorial library of 2-aminobenzoxazole derivatives, as described in U.S. Patent 6,660,858 B2.

Materials:

-

SASRIN aldehyde resin

-

N-Heptylmethylamine

-

1% Acetic acid in N,N-Dimethylformamide (DMF)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Shaker oven

Procedure:

-

Swell the SASRIN aldehyde resin in a solution of 1% acetic acid in DMF.

-

Add a 0.15 M solution of N-heptylmethylamine to the swollen resin.

-

Agitate the mixture on a shaker for 30 minutes at room temperature to facilitate the formation of the iminium ion intermediate on the solid support.

-

Add 2 equivalents of sodium cyanoborohydride (relative to the aldehyde loading on the resin) to the reaction mixture.

-

Continue to agitate the mixture to effect the reduction of the resin-bound iminium ion to the corresponding secondary amine.

-

Following the reaction, the resin is washed to remove excess reagents and byproducts, yielding the N-heptylmethylamine-functionalized resin, which can be carried forward to subsequent synthetic steps.

Diagram 1: Reductive Amination Workflow

Caption: General catalytic cycle for iminium-mediated reactions.

This mode of activation opens the door to a variety of transformations, including Michael additions, Diels-Alder reactions, and Friedel-Crafts alkylations, often with high levels of stereocontrol when a chiral amine is employed. The steric and electronic properties of the N-substituents on the amine catalyst are critical for achieving high efficiency and selectivity. The heptyl group of N-heptylmethylamine would be expected to provide a significant steric influence in the transition state, potentially directing the stereochemical outcome of the reaction.

Potential Future Applications and Research Directions

The utility of N-heptylmethylamine in organic synthesis is an area ripe for further exploration. Key areas of interest for future research include:

-

Solution-Phase Reductive Aminations: While the solid-phase application is documented, detailed studies on the scope and limitations of N-heptylmethylamine in solution-phase reductive aminations are needed. This would broaden its applicability in mainstream organic synthesis.

-

Asymmetric Catalysis: The development of chiral derivatives of N-heptylmethylamine could lead to novel and effective organocatalysts for asymmetric transformations.

-

Directing Group in C-H Functionalization: The nitrogen atom of N-heptylmethylamine could potentially act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise inert C-H bonds.

-

Multi-component Reactions: Its role as a nucleophilic amine makes it a prime candidate for inclusion in multi-component reactions, which are highly valued for their efficiency in building molecular complexity.

Conclusion

N-Heptylmethylamine is a versatile secondary amine with demonstrated and potential applications in a range of important organic reactions. Its role as a nucleophile in reductive amination is established, providing a reliable method for the synthesis of complex amines. Furthermore, its potential as an organocatalyst in iminium catalysis and as a directing group in C-H functionalization highlights promising avenues for future research. As the demand for efficient and selective synthetic methodologies continues to grow, the exploration of readily available and practical reagents like N-heptylmethylamine will undoubtedly play a crucial role in advancing the field of organic synthesis.

References

- Iwamatsu, K., et al. (2003). 2-aminobenzoxazole derivatives and combinatorial libraries thereof. U.S.

-

ChemBK. (2024). N-n-Heptylmethylamine. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 93190, N-Methylheptylamine. [Link]

Sources

Thermal stability and degradation of N-Heptylmethylamine

An In-Depth Technical Guide to the Thermal Stability and Degradation of N-Heptylmethylamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Compound Stability

In the landscape of pharmaceutical development and fine chemical synthesis, understanding the intrinsic stability of a molecule is not merely an academic exercise; it is a cornerstone of robust process design, formulation, and regulatory compliance. N-Heptylmethylamine, a secondary aliphatic amine, presents a unique profile of reactivity and utility. Its long heptyl chain imparts specific lipophilic characteristics, while the secondary amine moiety serves as a reactive handle for further chemical modification. However, these same structural features govern its susceptibility to degradation under thermal stress. This guide moves beyond a simple recitation of facts to provide a cohesive, field-tested framework for investigating, understanding, and predicting the thermal behavior of N-Heptylmethylamine. As application scientists, our goal is to explain not just how to perform an analysis, but why specific methodologies are chosen and how to interpret the results within a self-validating system of inquiry.

Physicochemical Foundations of N-Heptylmethylamine Stability

N-Heptylmethylamine ((CH₃)(CH₂)₆NH₂) is a secondary amine characterized by a methyl group and a seven-carbon linear alkyl chain attached to a nitrogen atom.[1][2] Its thermal stability is fundamentally dictated by the bond dissociation energies within its structure. The key bonds to consider are the C-N, C-H, and N-H bonds. Thermal degradation is initiated when the energy supplied to the system (e.g., heat) exceeds the dissociation energy of the weakest bond, leading to the formation of reactive radical species.

Two primary degradation scenarios must be considered:

-

Thermal Degradation (Inert Atmosphere): Occurs in the absence of oxygen, typically at elevated temperatures found in distillation or high-temperature stripping processes.[3][4] Degradation proceeds through mechanisms like homolytic cleavage of C-N or C-C bonds.

-

Thermo-oxidative Degradation (Presence of Oxygen): A more aggressive degradation pathway that occurs in the presence of oxygen, even at lower temperatures than purely thermal degradation.[5][6] The initial steps often involve the formation of amine radicals, which then react with oxygen to create a cascade of degradation products.[6]

The long heptyl chain, while seemingly a simple alkyl substituent, influences stability by increasing the number of C-H bonds susceptible to hydrogen abstraction, a key initiation step in oxidative degradation.[6]

Postulated Degradation Pathways

Based on established mechanisms for secondary and long-chain aliphatic amines, we can postulate several degradation routes for N-Heptylmethylamine under thermal and thermo-oxidative stress.[7][8][9][10] Key pathways include N-dealkylation (cleavage of the methyl or heptyl group) and reactions involving hydrogen abstraction from carbons alpha or beta to the nitrogen atom.[6][7] In the presence of oxygen, these initial radical species can lead to the formation of imines, aldehydes, smaller amines, and, upon complete combustion, oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[11][12]

Core Methodologies for Stability Assessment

A comprehensive assessment of thermal stability requires a multi-faceted analytical approach. The two primary techniques employed are Thermogravimetric Analysis (TGA) for quantifying mass loss versus temperature, and Differential Scanning Calorimetry (DSC) for identifying the energetic changes associated with thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][14] This technique is unparalleled for determining the onset temperature of degradation, quantifying the mass of volatile components, and assessing overall thermal stability.[15]

-

Objective: To determine the onset temperature of thermal decomposition and characterize the degradation profile in both inert and oxidative atmospheres.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Protocol Steps:

-

Sample Preparation: Tare a ceramic or platinum TGA pan. Using a calibrated micropipette, dispense 5-10 mg of N-Heptylmethylamine into the pan. The use of a small, consistent mass is critical to ensure uniform heating and minimize thermal lag.

-

Instrument Setup (Inert): Place the sample in the TGA furnace. Purge the system with high-purity nitrogen (or argon) at a flow rate of 50-100 mL/min for at least 30 minutes. This step is crucial to ensure a truly inert atmosphere, preventing premature oxidative degradation.

-

Thermal Program (Inert): Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a controlled heating rate of 10°C/min. A 10°C/min rate provides a good balance between resolution and experimental time.

-

Instrument Setup (Oxidative): Using a fresh sample, repeat steps 1 and 2, but use purified air or a specified O₂/N₂ mixture as the purge gas.

-

Thermal Program (Oxidative): Repeat step 3 under the oxidative atmosphere.

-

Data Analysis: Plot mass (%) versus temperature. Determine the onset temperature of decomposition (Tₒ), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step. Record the temperature at 5% mass loss (T₅%) as a key stability indicator.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16][17] It is used to detect thermal events such as melting, boiling, and decomposition, providing energetic data (enthalpy) for these transitions.[18][19]

-

Objective: To identify the boiling point and the onset temperature and enthalpy of decomposition.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Protocol Steps:

-

Sample Preparation: Tare a volatile sample pan (hermetically sealed aluminum or stainless steel). Dispense 2-5 mg of N-Heptylmethylamine into the pan and hermetically seal it. A hermetic seal is mandatory to prevent mass loss from evaporation before the boiling point, which would invalidate the results.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-